Ethyl 5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylate
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Overview
Description
Ethyl 5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan carboxylates This compound is characterized by the presence of a furan ring substituted with an ethyl ester group, a methyl group, and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of alcohols from the ester group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate: A compound with a similar phenyl group but different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
116441-79-3 |
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Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C16H18O5/c1-5-20-16(17)12-9-14(21-10(12)2)11-6-7-13(18-3)15(8-11)19-4/h6-9H,5H2,1-4H3 |
InChI Key |
MYHXBPWTPJNFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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